N-demethylvancomycin is a novel antibiotic belonging to the glycopeptide class. It was first isolated in 1984 from a strain of the bacterium Nocardia orientalis found in soil collected in Yucatan, Mexico []. This discovery sparked scientific interest due to its potential as an alternative treatment for antibiotic-resistant bacterial infections.
Researchers identified N-demethylvancomycin as a structural analog of the well-known antibiotic vancomycin, differing only by the absence of a methyl group on one of its sugar components []. The producing strain, designated NRRL 15232, was characterized and found to exhibit specific growth conditions and sensitivities to various antibiotics []. Additionally, the study explored methods to optimize the fermentation process for N-demethylvancomycin production, identifying factors such as phosphate concentration and precursor supplementation that significantly affected its yield [].
While early research primarily focused on the isolation and production of N-demethylvancomycin, subsequent studies investigated its antibacterial activity. Initial findings demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae []. However, further research revealed that N-demethylvancomycin displayed reduced potency compared to vancomycin against some strains, particularly those exhibiting vancomycin resistance []. This limited its potential as a direct replacement for vancomycin in clinical settings.
Despite these initial findings, N-demethylvancomycin continues to hold significance in scientific research due to its unique structure and potential for drug development. Ongoing research efforts are exploring various avenues, including:
N-Demethylvancomycin is a derivative of the glycopeptide antibiotic vancomycin, characterized by the removal of a methyl group from the nitrogen atom in the molecule. This modification alters its pharmacological properties and biological activity. Vancomycin itself is a critical antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. The structural modification to N-Demethylvancomycin enhances its interaction with bacterial cell wall precursors, potentially improving its efficacy against certain resistant strains.
Like vancomycin, N-Demethylvancomycin is believed to target the bacterial cell wall by inhibiting the formation of peptidoglycan, a crucial structural component []. This disrupts cell wall synthesis and leads to bacterial death. However, the precise mechanism by which the missing methyl group might affect its activity remains under investigation.
The von Braun reaction is one classical method employed for N-demethylation in related compounds, which involves treating tertiary amines with cyanogen bromide to yield secondary amines .
N-Demethylvancomycin exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to vancomycin. Studies have shown that certain derivatives of N-Demethylvancomycin demonstrate enhanced potency compared to their parent compound. For instance, some synthesized dimers of N-Demethylvancomycin have shown improved efficacy against vancomycin-resistant Enterococcus faecalis, suggesting that structural modifications can lead to better therapeutic outcomes .
The synthesis of N-Demethylvancomycin typically involves:
The synthesis process must be carefully controlled to ensure high yields and purity of the final product.
N-Demethylvancomycin has several applications in medicinal chemistry and microbiology:
N-Demethylvancomycin shares structural similarities with several other glycopeptide antibiotics. Here are some notable comparisons:
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Vancomycin | Glycopeptide with methyl group | Broad-spectrum against Gram-positive bacteria | First-line treatment for serious infections |
| Teicoplanin | Similar glycopeptide structure | Effective against resistant strains | Longer half-life and different spectrum |
| Dalbavancin | Modified glycopeptide | Enhanced activity against resistant bacteria | Longer duration of action |
| Oritavancin | Semi-synthetic derivative | Broad-spectrum; effective against MRSA | Unique mechanism involving dual action |
N-Demethylvancomycin stands out due to its specific modifications that enhance its interaction with bacterial targets, potentially leading to improved therapeutic efficacy against resistant strains.
N-Demethylvancomycin, also known as 56-demethylvancomycin or norvancomycin, is a glycopeptide antibiotic with a complex molecular structure [1]. The molecular formula of N-Demethylvancomycin is C65H73Cl2N9O24, which differs from vancomycin by the absence of one methyl group [1] [5]. The compound features a heptapeptide backbone that forms a rigid framework through extensive cross-linking between aromatic amino acid residues [3]. This cross-linking creates a three-dimensional structure with a binding pocket that is crucial for its biological activity [3] [20].
The structural backbone of N-Demethylvancomycin consists of seven modified amino acid residues that are interconnected through both peptide bonds and aromatic ring linkages [3]. These interconnections create a cup-shaped conformation that allows for specific molecular recognition [20]. The glycopeptide structure includes two chlorinated aromatic rings and a disaccharide moiety attached to the peptide backbone [1] [3]. The disaccharide consists of glucose and vancosamine sugar units that contribute to the compound's overall physicochemical properties [3].
N-Demethylvancomycin differs from vancomycin by a single structural modification: the absence of a methyl group at the N-terminus of the peptide backbone [3] [16]. While vancomycin has the molecular formula C66H75Cl2N9O24 with a molecular weight of 1449.25 g/mol, N-Demethylvancomycin has the formula C65H73Cl2N9O24 with a molecular weight of 1435.23 g/mol [1] [6]. This difference of 14 mass units corresponds precisely to the absence of one methyl group (CH2) in the N-Demethylvancomycin structure [5].
The structural comparison reveals that both compounds share identical glycosylation patterns, with the same disaccharide moiety attached at the same position [3]. They also maintain identical stereochemistry at all chiral centers, ensuring that the three-dimensional conformation remains largely preserved [20]. The chlorination pattern on the aromatic rings is identical between the two compounds, with chlorine atoms positioned at the same locations in both structures [3] [6]. Despite the minor structural difference, the overall molecular architecture, including the cup-shaped binding pocket, remains remarkably similar between N-Demethylvancomycin and vancomycin [3] [20].
The defining characteristic of N-Demethylvancomycin is the absence of the N-methyl group at the N-terminus of the peptide backbone [3] [16]. In vancomycin, the N-terminal amino acid is N-methyl-D-leucine, whereas in N-Demethylvancomycin, this residue is simply D-leucine with a free primary amino group [3]. This structural difference results in N-Demethylvancomycin having a primary amine (-NH2) at the N-terminus instead of the secondary amine (-NHCH3) found in vancomycin [16].
The absence of this methyl group has significant implications for the compound's molecular interactions [3]. Nuclear Magnetic Resonance (NMR) studies have confirmed that the N-terminal cationic amine in vancomycin is oriented such that the hydrophobic N-methyl group, rather than the N-H protons, is adjacent to the carboxylate anion of its target peptide [3]. In N-Demethylvancomycin, the absence of this methyl group alters this interaction pattern, potentially affecting binding characteristics [3] [16]. Research has demonstrated that the removal of the N-terminal methyl group from vancomycin increases the compound's affinity for bacterial cell wall analogues, suggesting that the N-methyl group in vancomycin actually has a negative contribution to binding affinity [3].
N-Demethylvancomycin has a molecular weight of 1435.23 g/mol, which is 14.02 g/mol less than vancomycin (1449.25 g/mol) due to the absence of the methyl group [1] [5]. The elemental composition of N-Demethylvancomycin is C65H73Cl2N9O24, containing 65 carbon atoms, 73 hydrogen atoms, 2 chlorine atoms, 9 nitrogen atoms, and 24 oxygen atoms [1] [19]. This composition reflects the complex nature of the glycopeptide structure with its multiple functional groups [1].
The exact mass of N-Demethylvancomycin has been determined to be 1433.41 g/mol, which differs slightly from the molecular weight due to isotopic considerations [1]. The compound contains two chlorine atoms, which contribute significantly to its isotopic pattern in mass spectrometric analyses [21]. The elemental composition translates to approximately 54.4% carbon, 5.1% hydrogen, 4.9% chlorine, 8.8% nitrogen, and 26.8% oxygen by weight [1] [5].
N-Demethylvancomycin exhibits solubility characteristics similar to vancomycin, with some notable differences due to the absence of the N-methyl group [13]. The compound is highly soluble in water, with solubility exceeding 100 mg/mL at room temperature [13]. The solubility of N-Demethylvancomycin, like vancomycin, is pH-dependent, with higher solubility observed in acidic conditions compared to neutral or basic conditions [13].
At pH 3, N-Demethylvancomycin demonstrates solubility approximately 190-fold greater than the high solubility boundary concentration of 1 mg/mL [13]. At pH 4, the solubility decreases to approximately 3-fold greater than this boundary, while at pH 5 and pH 7.5, the solubility is approximately 9-fold and 17-fold greater, respectively [13]. The presence of the primary amine group at the N-terminus, instead of the secondary amine in vancomycin, slightly increases the hydrophilicity of N-Demethylvancomycin, potentially contributing to enhanced solubility in certain conditions [3] [13]. The compound also demonstrates solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), though to a lesser extent than in aqueous media [4] [6].
N-Demethylvancomycin exhibits stability characteristics that are important for its storage and handling [17] [18]. The compound is relatively stable in solid form when stored under appropriate conditions, but it demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [4] [17]. This hygroscopicity necessitates storage in tightly sealed containers, preferably with desiccants, to maintain the compound's integrity [17].
In solution, N-Demethylvancomycin, like vancomycin, undergoes degradation that is pH-dependent [17] [18]. The compound is most stable in slightly acidic conditions (pH 4-5) and demonstrates increased degradation rates in strongly acidic or basic environments [18]. Studies have shown that N-Demethylvancomycin completely degrades within 2 hours when exposed to highly acidic or basic pH conditions [18]. At room temperature (25°C with 60% relative humidity), N-Demethylvancomycin solutions retain greater than 90% of their initial concentration for approximately 30 days [18]. Under refrigeration (2-6°C), this stability extends to 180 days or more [18]. The primary degradation pathway involves hydrolysis of the glycosidic bonds and oxidation of certain functional groups [18] [21].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of N-Demethylvancomycin [7] [12]. The 1H NMR spectrum of N-Demethylvancomycin is virtually superimposable with that of vancomycin in many regions, with the chief difference being the absence of the N-methyl resonance for the N-terminal leucine residue [7]. This absence is confirmed by amino acid analysis, which shows that N-Demethylvancomycin yields aspartic acid and leucine, while vancomycin yields only aspartic acid among the common amino acids [7].
The NMR spectrum of N-Demethylvancomycin has been fully assigned using homonuclear decoupling experiments to verify the assignments of most non-aromatic resonances [7]. Aromatic resonances were assigned by comparison with earlier decoupling studies on vancomycin [7]. The absence of the N-methyl group results in characteristic changes in the chemical shifts of nearby protons, particularly those associated with the N-terminal leucine residue [7] [11]. The 13C NMR spectrum similarly reflects the absence of the N-methyl carbon signal, which typically appears around 30-35 ppm in vancomycin [11] [12].
Mass spectrometry provides definitive evidence of the structural difference between N-Demethylvancomycin and vancomycin [9] [21]. The mass spectrum of N-Demethylvancomycin shows a molecular ion peak at m/z 1434.42 [M+H]+ in positive ionization mode, which is 14 mass units less than the corresponding peak for vancomycin (m/z 1448.44) [21]. This difference precisely corresponds to the absence of the methyl group (CH2) in N-Demethylvancomycin [5] [21].
In tandem mass spectrometry (MS/MS) experiments, N-Demethylvancomycin produces characteristic fragmentation patterns that can be used for its identification and structural confirmation [9] [21]. Multiple reaction monitoring (MRM) transitions have been established for N-Demethylvancomycin, with the transition m/z 718.3→144.2 being particularly useful for quantitative analysis [9]. This transition corresponds to the doubly charged molecular ion fragmenting to produce a characteristic product ion [9]. The isotopic pattern of N-Demethylvancomycin in high-resolution mass spectrometry reflects the presence of two chlorine atoms, showing characteristic M+2 and M+4 peaks with approximately 65% and 10% relative intensity, respectively, compared to the monoisotopic peak [21].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-Demethylvancomycin [15]. The IR spectrum of N-Demethylvancomycin in D2O solution shows characteristic absorption bands that can be assigned to specific structural features [15]. The spectrum exhibits a broad envelope of overlapping bands from approximately 1700 cm-1 to 1560 cm-1, which corresponds to the amide I and amide II vibrations of the peptide backbone [15].